molecular formula C9H8O2 B1594739 2-(2-Methylphenyl)-2-oxoacetaldehyde CAS No. 63440-60-8

2-(2-Methylphenyl)-2-oxoacetaldehyde

Cat. No.: B1594739
CAS No.: 63440-60-8
M. Wt: 148.16 g/mol
InChI Key: ILRFLXHICGHRIN-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C_9H_8O_2. It is a derivative of benzaldehyde, where a methyl group is attached to the second carbon of the benzene ring, and an oxo group is attached to the same carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From 2-Methylbenzaldehyde: The compound can be synthesized by oxidizing 2-methylbenzaldehyde using oxidizing agents like chromyl chloride (CrO_2Cl_2) or manganese dioxide (MnO_2).

  • From 2-Methylbenzene: Another method involves the Friedel-Crafts acylation of 2-methylbenzene using acetyl chloride (CH_3COCl) in the presence of aluminum chloride (AlCl_3) as a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic oxidation processes, where 2-methylbenzaldehyde is oxidized in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

  • Substitution: It can participate in electrophilic substitution reactions, particularly at the ortho and para positions of the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO_2Cl_2), manganese dioxide (MnO_2)

  • Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

  • Substitution: Aluminum chloride (AlCl_3), acetyl chloride (CH_3COCl)

Major Products Formed:

  • Oxidation: 2-(2-Methylphenyl)acetic acid

  • Reduction: 2-(2-Methylphenyl)ethanol

  • Substitution: 2-(2-Methylphenyl)acetophenone

Scientific Research Applications

2-(2-Methylphenyl)-2-oxoacetaldehyde is used in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and inhibition.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 2-(2-Methylphenyl)-2-oxoacetaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

  • Benzaldehyde: A simpler aromatic aldehyde without the methyl group.

  • 2-Methylbenzaldehyde: The parent compound without the oxo group.

  • 2-(2-Methylphenyl)ethanol: The reduced form of the compound.

Uniqueness: 2-(2-Methylphenyl)-2-oxoacetaldehyde is unique due to the presence of both the methyl group and the oxo group on the benzene ring, which influences its reactivity and applications compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

2-(2-methylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRFLXHICGHRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979633
Record name (2-Methylphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63440-60-8
Record name NSC127968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methylphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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